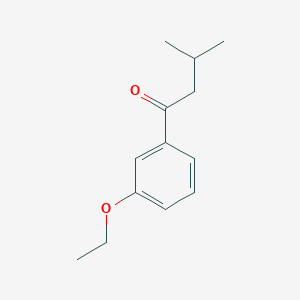
3'-Ethoxy-3-methylbutyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-3-methylbutyrophenone typically involves the reaction of 3-ethoxybenzaldehyde with 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for 3’-Ethoxy-3-methylbutyrophenone are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3’-Ethoxy-3-methylbutyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3’-Ethoxy-3-methylbutyrophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities are being explored, including its effects on cellular processes.
Medicine: Research is ongoing to determine its potential therapeutic uses.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 3’-Ethoxy-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzymatic activities and influence cellular signaling pathways . Further research is needed to elucidate the exact molecular mechanisms.
相似化合物的比较
生物活性
3'-Ethoxy-3-methylbutyrophenone (EMBP) is a compound of interest due to its potential biological activities, particularly in pharmacology and organic chemistry. This article explores the biological activity of EMBP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
EMBP is characterized by the presence of an ethoxy group attached to the 3-position of a methylbutyrophenone structure. Its chemical formula is C13H18O2, and it possesses unique properties that influence its biological activity.
The biological activity of EMBP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethoxy group plays a crucial role in modulating these interactions:
- Enzyme Inhibition : EMBP has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating certain diseases.
- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing physiological responses such as inflammation and pain perception.
Biological Activities
Research indicates several potential biological activities associated with EMBP:
- Antimicrobial Activity : Preliminary studies suggest that EMBP exhibits antimicrobial properties, which could be useful in developing new antibiotics.
- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory potential of EMBP, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Properties : The compound has shown promise in pain relief scenarios, possibly through its effects on pain receptors.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of EMBP against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a new antimicrobial agent .
- Anti-inflammatory Research :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of EMBP's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3'-Methoxy-3-methylbutyrophenone | Methoxy instead of Ethoxy | Moderate antimicrobial activity |
| 3'-Propoxy-3-methylbutyrophenone | Propoxy group | Limited anti-inflammatory effects |
| 3'-Isopropoxy-3-methylbutyrophenone | Isopropoxy group | Stronger analgesic properties |
This table highlights that while similar compounds exhibit biological activities, EMBP's unique ethoxy substitution may enhance its efficacy in specific applications.
属性
IUPAC Name |
1-(3-ethoxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-12-7-5-6-11(9-12)13(14)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIRSAGYMCNJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














